2-Ethoxyethyl-L-cysteine 2-Ethoxyethyl-L-cysteine A derivative of Cysteine.

Brand Name: Vulcanchem
CAS No.: 885457-17-0
VCID: VC0026837
InChI: InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
SMILES: CCOCCNC(CS)C(=O)O
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

2-Ethoxyethyl-L-cysteine

CAS No.: 885457-17-0

Cat. No.: VC0026837

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxyethyl-L-cysteine - 885457-17-0

Specification

CAS No. 885457-17-0
Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name (2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
Standard InChI Key ALMNPOWSXDDYKJ-LURJTMIESA-N
Isomeric SMILES CCOCCSC[C@@H](C(=O)O)N
SMILES CCOCCNC(CS)C(=O)O
Canonical SMILES CCOCCSCC(C(=O)O)N

Introduction

Chemical Properties and Structure

2-Ethoxyethyl-L-cysteine possesses distinct chemical and physical properties that differentiate it from L-cysteine and other cysteine derivatives. The following table summarizes the key chemical and physical properties of the compound:

PropertyValue
CAS Registry Number885457-17-0
Molecular FormulaC₇H₁₅NO₃S
Molecular Weight193.27 g/mol
IUPAC Name(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid
Standard InChIInChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
Standard InChIKeyALMNPOWSXDDYKJ-LURJTMIESA-N
Isomeric SMILESCCOCCSCC@@HN
Canonical SMILESCCOCCSCC(C(=O)O)N
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Topological Polar Surface Area59.6 Ų
XLogP3-2.3
Heavy Atom Count12
Complexity132
Defined Atom Stereocenter Count1

The structure of 2-ethoxyethyl-L-cysteine retains the chiral center at the α-carbon of the amino acid, with R configuration. The ethoxyethyl group attached to the sulfur atom introduces additional flexibility to the molecule, as evidenced by the high number of rotatable bonds (7). The compound's relatively high hydrophilicity is indicated by its negative XLogP3 value (-2.3) .

Comparison with Related Compounds

To better understand the unique properties of 2-ethoxyethyl-L-cysteine, it is instructive to compare it with structurally related compounds:

PropertyL-CysteineS-Ethyl-L-cysteine2-Ethoxyethyl-L-cysteine
Molecular FormulaC₃H₇NO₂SC₅H₁₁NO₂SC₇H₁₅NO₃S
Molecular Weight (g/mol)121.16149.21193.27
StructureFree thiol groupEthyl group attached to sulfurEthoxyethyl group attached to sulfur
Water SolubilityHigh (280 g/L at 25°C)ModeratePresumed moderate to high
pKa valuespK₁ = 1.71, pK₂ = 8.33, pK₃ = 10.78Similar to L-cysteineExpected to be similar to L-cysteine
XLogP3Not specified in sourcesNot specified in sources-2.3
Reported Biological ActivitiesAntioxidant, detoxification, protein synthesis, metabolic functionsAntitubercular activityPotential antioxidant properties (based on structural similarities)

Current Research Status and Future Directions

Research on 2-ethoxyethyl-L-cysteine appears to be in its early stages, with limited specific information available in the scientific literature. Future research directions may include:

  • Comprehensive characterization: Detailed studies of the compound's physicochemical properties, stability under various conditions, and reactivity.

  • Biological activity screening: Systematic evaluation of potential biological activities, including antioxidant properties, enzyme inhibition, and antimicrobial effects.

  • Structure-activity relationship studies: Comparison with other S-alkylated cysteine derivatives to establish correlations between structural features and biological activities.

  • Metabolic fate investigations: Studies to determine how the compound is metabolized in biological systems, similar to investigations performed with other cysteine derivatives .

  • Potential therapeutic applications: Exploration of specific therapeutic contexts where the unique properties of 2-ethoxyethyl-L-cysteine might provide advantages over existing compounds.

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